氯鼠酮

描述

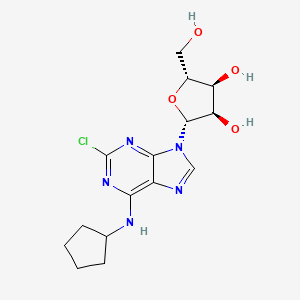

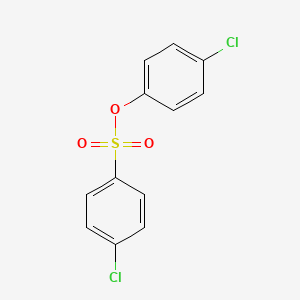

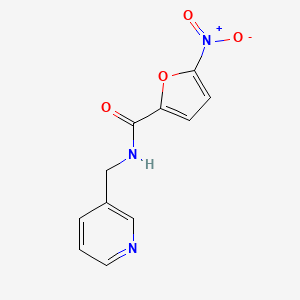

Chlorophacinone is a first-generation anticoagulant rodenticide. It is an organic compound with the systematic name 2-[2-(4-chlorophenyl)-2-phenylacetyl]indan-1,3-dione . Chlorophacinone is primarily used to control rodent populations by causing internal bleeding due to non-functional clotting factors .

作用机制

Target of Action

Chlorophacinone, a first-generation anticoagulant rodenticide , primarily targets the body’s clotting factors . These clotting factors are essential for the coagulation process that prevents excessive bleeding when the body is injured. By inhibiting these factors, Chlorophacinone disrupts the normal coagulation process.

Mode of Action

Chlorophacinone interacts with its targets by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver . This inhibition results in a deficiency of functional clotting factors, leading to a disruption in the blood coagulation process. The ultimate result is internal bleeding due to non-functional clotting factors .

Biochemical Pathways

The primary biochemical pathway affected by Chlorophacinone is the coagulation cascade, a series of reactions that lead to the formation of a clot. Chlorophacinone interferes with the activation of Vitamin K, a critical component in the production of blood clotting factors in the liver . This interference disrupts the coagulation cascade, leading to uncontrolled bleeding.

Pharmacokinetics

The pharmacokinetics of Chlorophacinone involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Chlorophacinone is rapidly and principally absorbed in the intestine . It then enters the hepatic circulation before being distributed throughout the body . Metabolism is mediated by cytochrome P450 isozymes, and ring hydroxylation is an important biotransformation step . The metabolites can further undergo conjugation with glucuronic acid prior to entering the systemic circulation, with potential enterohepatic recirculation . Excretion of Chlorophacinone tends to occur mostly through feces .

Result of Action

The molecular and cellular effects of Chlorophacinone’s action primarily involve the disruption of the coagulation process. By inhibiting the synthesis of clotting factors, Chlorophacinone prevents the formation of a stable clot. This leads to uncontrolled internal bleeding, which can result in the death of the organism, particularly in rodents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorophacinone. For instance, its use and effectiveness can be influenced by the presence of other food sources, which can affect bait consumption. Additionally, environmental conditions such as temperature and humidity can impact the stability and persistence of Chlorophacinone . It’s also worth noting that Chlorophacinone is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

科学研究应用

Chlorophacinone has several scientific research applications:

生化分析

Biochemical Properties

Chlorophacinone plays a crucial role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the reduction of vitamin K epoxide to its active form, which is essential for the carboxylation of glutamic acid residues on clotting factors II, VII, IX, and X. By inhibiting this enzyme, Chlorophacinone prevents the activation of these clotting factors, leading to impaired blood coagulation .

Chlorophacinone interacts with several biomolecules, including vitamin K epoxide reductase and the vitamin K-dependent clotting factors. The nature of these interactions involves the binding of Chlorophacinone to the active site of the enzyme, thereby blocking its activity and preventing the reduction of vitamin K epoxide .

Cellular Effects

Chlorophacinone affects various types of cells and cellular processes, primarily by disrupting the blood coagulation pathway. In hepatocytes, Chlorophacinone inhibits the synthesis of active clotting factors, leading to a decrease in their levels in the bloodstream. This disruption in clotting factor synthesis can lead to uncontrolled bleeding and hemorrhage .

In addition to its effects on clotting factors, Chlorophacinone can also influence cell signaling pathways and gene expression. The inhibition of vitamin K epoxide reductase can lead to changes in the expression of genes involved in the coagulation pathway, further exacerbating the anticoagulant effects of Chlorophacinone .

Molecular Mechanism

The molecular mechanism of action of Chlorophacinone involves the inhibition of vitamin K epoxide reductase. Chlorophacinone binds to the active site of the enzyme, preventing the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the carboxylation of glutamic acid residues on clotting factors, rendering them inactive and unable to participate in the coagulation cascade .

Chlorophacinone also exerts its effects by altering gene expression. The inhibition of vitamin K epoxide reductase can lead to changes in the transcription of genes involved in the coagulation pathway, further contributing to the anticoagulant effects of Chlorophacinone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorophacinone can change over time due to its stability and degradation. Chlorophacinone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its anticoagulant activity. Long-term exposure to Chlorophacinone can result in cumulative effects on cellular function, including prolonged inhibition of clotting factor synthesis and increased risk of hemorrhage .

Dosage Effects in Animal Models

The effects of Chlorophacinone vary with different dosages in animal models. At low doses, Chlorophacinone can effectively inhibit clotting factor synthesis without causing significant toxicity. At high doses, Chlorophacinone can lead to severe toxicity, including uncontrolled bleeding, organ damage, and death. Threshold effects have been observed, with higher doses leading to more pronounced anticoagulant effects and increased risk of adverse outcomes .

Metabolic Pathways

Chlorophacinone is involved in metabolic pathways related to vitamin K metabolism. It interacts with the enzyme vitamin K epoxide reductase, preventing the reduction of vitamin K epoxide to its active form. This inhibition disrupts the normal metabolic flux of vitamin K, leading to a decrease in the carboxylation of clotting factors and impaired blood coagulation .

Transport and Distribution

Chlorophacinone is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins. It can accumulate in the liver, where it exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase. The distribution of Chlorophacinone within the body can influence its localization and accumulation, affecting its overall anticoagulant activity .

Subcellular Localization

The subcellular localization of Chlorophacinone is primarily within the endoplasmic reticulum of hepatocytes, where it inhibits vitamin K epoxide reductase. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct Chlorophacinone to specific compartments within the cell. The activity and function of Chlorophacinone are closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its effects .

准备方法

Chlorophacinone can be synthesized through various synthetic routes. One of the methods involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base to form 4-chlorophenyl-2-phenylacetyl chloride. This intermediate is then reacted with indan-1,3-dione to yield chlorophacinone . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like pyridine .

Industrial production methods for chlorophacinone involve similar synthetic routes but are optimized for large-scale production. The process includes stringent purification steps to ensure the high purity of the final product .

化学反应分析

Chlorophacinone undergoes several types of chemical reactions, including:

Oxidation: Chlorophacinone can be oxidized to form various hydroxylated metabolites.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: Chlorophacinone can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of chlorophacinone .

相似化合物的比较

Chlorophacinone belongs to the first-generation anticoagulant rodenticides, which include compounds like warfarin and diphacinone . Compared to these compounds, chlorophacinone has a shorter hepatic persistence and is excreted more rapidly . Second-generation anticoagulant rodenticides, such as brodifacoum and difenacoum, are more potent and have longer hepatic half-lives . The uniqueness of chlorophacinone lies in its specific chemical structure and its relatively rapid excretion compared to second-generation compounds .

Similar Compounds

- Warfarin

- Diphacinone

- Brodifacoum

- Difenacoum

Chlorophacinone remains a valuable compound in both scientific research and practical applications due to its unique properties and effectiveness as a rodenticide.

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-phenylacetyl]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXJZHVNHGCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClO3 | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032348 | |

| Record name | Chlorophacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Commercially available as oil concentrate and as dust concentrate. Used as an anticoagulant rodenticide. Chronic acting, multiple dose rodenticide. (EPA, 1998), White to pale yellow crystals formulated as dry and oil concentrate, spray, meal bait, paraffin blocks, pellets, and tracking powder; [HSDB], PALE YELLOW POWDER. | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 250 °C | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 100 mg/L at 20 °C, In water at 20 °C (OECD 105 method): 13 mg/L (distilled water), 1 mg/L (pH 4), 344 mg/L (pH 7), 459 mg/L (pH 9), Readily soluble in methanol, ethanol, acetone, acetic acid, ethyl acetate, benzene, oil; slightly soluble in aqueous alkalis with the formation of salts, Soluble in common organic solvents., Soluble in dichloromethane and chloroform; sparingly soluble in acetone and ether; very sparingly soluble in ethanol and methanol., Solubility in water: very poor | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density = 0.38 g/cu-cm at 20 °C, 1.43 g/cm³ | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1X10-4 mPa /7.5X10-10 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Anticoagulant pesticides are used widely in agricultural and urban rodent control. The emergence of warfarin-resistant strains of rats led to the introduction of a new group of anticoagulant rodenticides variously referred to as 'superwarfarins', 'single dose' or 'long-acting'. This group includes the second generation 4-hydroxycoumarins brodifacoum, bromadiolone, difenacoum, flocoumafen and the indanedione derivatives chlorophacinone and diphacinone. Most cases of anticoagulant rodenticide exposure involve young children and, as a consequence, the amounts ingested are almost invariably small. In contrast, intentional ingestion of large quantities of long-acting anticoagulant rodenticides may cause anticoagulation for several weeks or months. Occupational exposure has also been reported. Anticoagulant rodenticides inhibit vitamin K(1)-2,3 epoxide reductase and thus the synthesis of vitamin K and subsequently clotting factors II, VII, IX and X. The greater potency and duration of action of long-acting anticoagulant rodenticides is attributed to their: (i) greater affinity for vitamin K(1)-2,3-epoxide reductase; (ii) ability to disrupt the vitamin K(1)-epoxide cycle at more than one point; (iii) hepatic accumulation; and (iv) unusually long biological half-lives due to high lipid solubility and enterohepatic circulation. ..., /Chlorophacinone/ blocks prothrombin formation and uncouples oxidative phosphorylation., Chlorophacinone produces a diminution in vitamin K-dependent gamma-carboxylation of glutamic acid residues in prothrombin factor precursors that is 100 times greater on a molar basis than that of warfarin. This follows reduction of vitamin K1-2,3-epoxide reductase., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, Light yellow silky needles from ethanol or acetone, Crystals, Pale yellow crystalline, Pale yellow microcrystalline powder | |

CAS No. |

3691-35-8 | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophacinone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorophacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPHACINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34Y6E0063Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 °F (EPA, 1998), 140 °C, 143 °C | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chlorophacinone and what is its mechanism of action?

A1: Chlorophacinone is a first-generation anticoagulant rodenticide (AR) that acts as a vitamin K antagonist. [, , , , ] It inhibits the enzyme Vitamin K epoxide reductase, which is essential for the recycling of vitamin K in the body. [] This disrupts the production of essential blood clotting factors (II, VII, IX, and X), ultimately leading to internal bleeding and death in rodents. [, , ]

Q2: How does Chlorophacinone affect rodents differently than mammals like sheep?

A2: While Chlorophacinone exhibits high oral bioavailability in both rodents and sheep (around 90%), sheep do not experience the same toxic effects. [] The difference lies not in the compound's absorption or metabolism but in the varying sensitivities of different species to disruptions in blood clotting factor production. []

Q3: How long does it take for Chlorophacinone to take effect in rodents?

A3: The lethal feeding period (LFP) for Chlorophacinone in Mongolian Gerbils (Meriones unguiculatus) is estimated to be around 3-6 days, depending on the sex and endpoint used (LFP50, LFP98, LFP99). []

Q4: What is the molecular formula and weight of Chlorophacinone?

A4: Chlorophacinone has the molecular formula C23H15ClO3 and a molecular weight of 374.8 g/mol. [, ]

Q5: How does the presence of vegetation impact the effectiveness of Chlorophacinone ground spray for vole control?

A5: Field studies indicate that Chlorophacinone ground spray is most effective when applied in areas with substantial vegetation cover. [] Laboratory studies support this observation, suggesting that the presence of vegetation, specifically grass, enhances the ingestion of the rodenticide by voles. []

Q6: Do moisture and environmental conditions affect Chlorophacinone bait efficacy?

A6: Moisture can negatively impact the efficacy of Chlorophacinone baits. [] Although the exact mechanisms are not fully elucidated in the provided research, it is crucial to consider environmental factors like rainfall and humidity when deploying baits to ensure optimal performance. []

Q7: What analytical methods are used to quantify Chlorophacinone in biological samples?

A7: Several analytical techniques have been employed to detect and quantify Chlorophacinone in various matrices:

Q8: How can we determine if an animal has been exposed to Chlorophacinone?

A8: Chlorophacinone exposure can be determined by analyzing various biological samples:

- Pellets: Analysis of regurgitated pellets from birds like barn owls can indicate exposure to Chlorophacinone. [, ]

- Blood: Blood analysis can detect recent exposure, but the detection window is limited by the compound's half-life. [, ]

- Liver: Liver tissue often accumulates Chlorophacinone and can be analyzed to assess exposure. [, , , , ]

Q9: What are the toxic effects of Chlorophacinone on non-target species?

A9: Chlorophacinone poses significant risks to non-target species, including birds and mammals, through secondary poisoning. [, , , , , , ] Consumption of poisoned rodents can lead to lethal and sublethal effects, such as:

Q10: How long do Chlorophacinone residues remain a risk in rodent carcasses?

A10: While the highest Chlorophacinone residues in black-tailed prairie dogs were observed within 3 days post-exposure, a risk assessment suggested acute risks for mammalian scavengers up to 27 days post-exposure. [] This highlights the persistence of Chlorophacinone and its potential for delayed toxic effects.

Q11: Is there evidence of resistance to Chlorophacinone in rodent populations?

A11: Yes, studies have shown that some rodent populations, such as house mice (Mus musculus) and Mongolian Gerbils (Meriones unguiculatus), have developed resistance to Chlorophacinone. [, ]

Q12: Are there any alternative rodenticides available for controlling rodent populations?

A12: Yes, several other rodenticides are available, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)